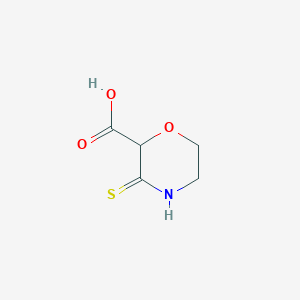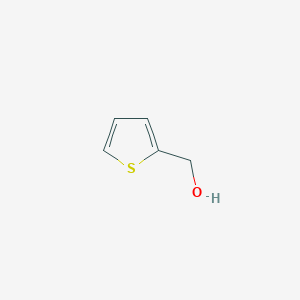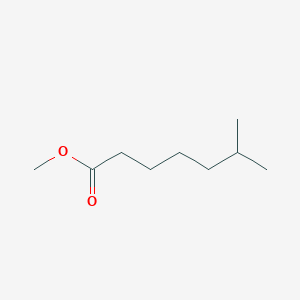
Methyl 6-methylheptanoate
概述
描述
Methyl 6-methylheptanoate is an organic compound that belongs to the family of esters. It is a clear, colorless liquid with a fruity odor. This compound is widely used in the field of scientific research due to its unique properties.
作用机制
The mechanism of action of Methyl 6-methylheptanoate is not well understood. However, it is believed that this compound interacts with certain receptors in the brain to produce its effects.
生化和生理效应
Methyl 6-methylheptanoate has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can help to prevent cell damage caused by free radicals. In addition, Methyl 6-methylheptanoate has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.
实验室实验的优点和局限性
One advantage of using Methyl 6-methylheptanoate in lab experiments is that it is relatively easy to synthesize. In addition, it has a unique fruity odor, which can make it easy to detect in experiments. However, one limitation of using Methyl 6-methylheptanoate is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
未来方向
There are many future directions for the scientific research of Methyl 6-methylheptanoate. One direction is to further investigate its mechanism of action and how it interacts with certain receptors in the brain. Another direction is to explore its potential as an antioxidant and anti-inflammatory agent in the treatment of various diseases. Additionally, Methyl 6-methylheptanoate could be used as a starting material to create other organic compounds with unique properties.
Conclusion
In conclusion, Methyl 6-methylheptanoate is a unique organic compound that has various scientific research applications. It can be synthesized by the esterification of 6-methylheptanoic acid with methanol in the presence of a catalyst. Methyl 6-methylheptanoate has been found to have antioxidant and anti-inflammatory properties, but its mechanism of action is not well understood. While there are advantages and limitations to using Methyl 6-methylheptanoate in lab experiments, there are many future directions for its scientific research.
科学研究应用
Methyl 6-methylheptanoate has various scientific research applications. It is used as a flavoring agent in the food industry due to its fruity odor. It is also used in the fragrance industry to create perfumes and colognes. In addition, Methyl 6-methylheptanoate is used in the field of organic synthesis to create other organic compounds.
属性
CAS 编号 |
2519-37-1 |
|---|---|
产品名称 |
Methyl 6-methylheptanoate |
分子式 |
C9H18O2 |
分子量 |
158.24 g/mol |
IUPAC 名称 |
methyl 6-methylheptanoate |
InChI |
InChI=1S/C9H18O2/c1-8(2)6-4-5-7-9(10)11-3/h8H,4-7H2,1-3H3 |
InChI 键 |
QIYDQYBDGDYJKD-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCC(=O)OC |
规范 SMILES |
CC(C)CCCCC(=O)OC |
其他 CAS 编号 |
90453-99-9 |
同义词 |
Methyl 6-methylheptanoate; Isocaprylic Acid Methyl Ester |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




















体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


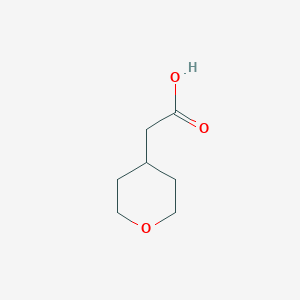
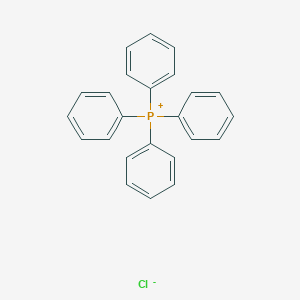
![N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine](/img/structure/B153555.png)
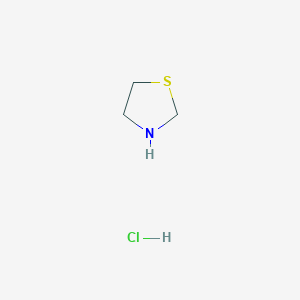
![Thiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B153563.png)
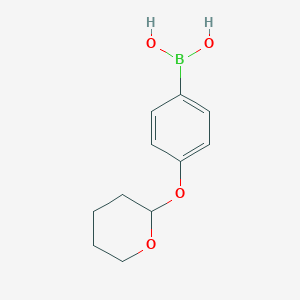
![Thieno[2,3-b]pyrazine](/img/structure/B153567.png)
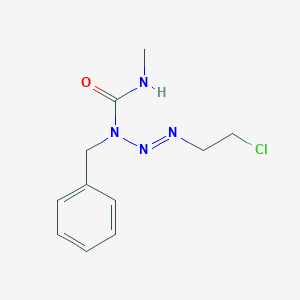
![Thieno[2,3-b]pyridine](/img/structure/B153569.png)
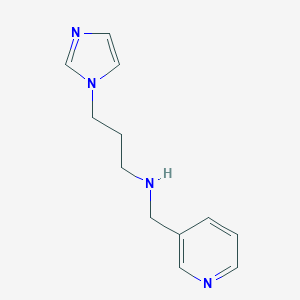
![Thieno[3,2-b]pyridine](/img/structure/B153574.png)
